3-Deazaadenosylhomocysteine

描述

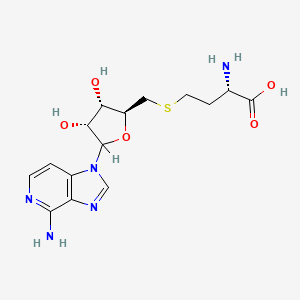

3-Deazaadenosylhomocysteine (DZA-Hcy) is a structural analog of the endogenous methyltransferase modulator S-adenosylhomocysteine (Ado-Hcy). It is formed intracellularly through the enzymatic processing of 3-deazaadenosine (DZA), a potent inhibitor of Ado-Hcy hydrolase (EC 3.3.1.1) . DZA-Hcy accumulates in cells, particularly in liver tissue and leukemia cell lines like HL-60, due to its role as a substrate for Ado-Hcy hydrolase, which it inhibits competitively . This accumulation disrupts the S-adenosylmethionine (Ado-Met)-dependent methylation cycle, leading to downstream effects such as apoptosis induction, caspase-8 activation, and suppression of oncogenic transcripts like c-myc .

属性

CAS 编号 |

53199-57-8 |

|---|---|

分子式 |

C15H21N5O5S |

分子量 |

383.4 g/mol |

IUPAC 名称 |

(2S)-2-amino-4-[[(2S,3S,4R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C15H21N5O5S/c16-7(15(23)24)2-4-26-5-9-11(21)12(22)14(25-9)20-6-19-10-8(20)1-3-18-13(10)17/h1,3,6-7,9,11-12,14,21-22H,2,4-5,16H2,(H2,17,18)(H,23,24)/t7-,9+,11+,12+,14?/m0/s1 |

InChI 键 |

KXHTUDZDRGHVIU-AUXCFHMMSA-N |

SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |

手性 SMILES |

C1=CN=C(C2=C1N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N |

规范 SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |

同义词 |

3-deazaadenosylhomocysteine S-(3-deazaadenosyl)-L-homocysteine S-(3-deazaadenosyl)-L-homocysteine monohydrate S-(3-deazaadenosyl)homocysteine |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparisons

DZA-Hcy vs. S-Adenosylhomocysteine (Ado-Hcy)

- Structural Difference : DZA-Hcy replaces the nitrogen atom at position 3 of the adenine ring with a carbon atom (3-deaza modification), reducing its capacity for hydrogen bonding with Ado-Hcy hydrolase compared to Ado-Hcy .

- Mechanistic Impact: Ado-Hcy is a natural byproduct of methylation reactions and is typically hydrolyzed by Ado-Hcy hydrolase to adenosine and homocysteine. Its accumulation inhibits methyltransferases, causing epigenetic and metabolic dysregulation . DZA-Hcy acts as a "pseudo-substrate" for Ado-Hcy hydrolase, stalling the enzyme and perpetuating Ado-Hcy accumulation. This dual inhibition amplifies methylation blockade and apoptotic signaling .

DZA-Hcy vs. 3-Deazaadenosine (DZA)

- Metabolic Relationship : DZA is the precursor to DZA-Hcy. Upon cellular uptake, DZA is phosphorylated and converted to DZA-Hcy via Ado-Hcy hydrolase .

- Biological Activity :

DZA-Hcy vs. 3-Deazaneplanocin A (DZNep)

- Target Specificity : DZNep is a distinct Ado-Hcy hydrolase inhibitor that also depletes EZH2 (a histone methyltransferase), impacting epigenetic regulation .

- Apoptotic Pathways : Unlike DZA-Hcy, DZNep induces apoptosis via EZH2 degradation and reactive oxygen species (ROS) generation, highlighting divergent mechanisms despite shared hydrolase inhibition .

Data Table: Comparative Analysis of DZA-Hcy and Key Analogs

Research Findings and Mechanistic Insights

- Epigenetic Modulation : Prolonged DZA-Hcy accumulation correlates with reduced c-myc mRNA, linking methylation blockade to oncogene suppression .

- Synergy with Transport Inhibitors: Adenosine transporter inhibitors (e.g., nitrobenzylthioinosine) enhance DZA-Hcy accumulation, suggesting therapeutic combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。